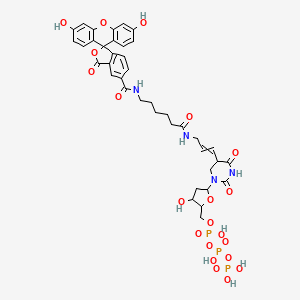
Fluorescein-12-dutp
Vue d'ensemble
Description
Fluorescein-12-dUTP est un analogue de nucléotide marqué fluorescent largement utilisé en biologie moléculaire et en biochimie. Il s'agit d'un dérivé du désoxyuridine triphosphate (dUTP) où la base uridine est modifiée par un groupement fluorescéine. Ce composé est principalement utilisé pour le marquage de l'ADN dans diverses applications telles que la réaction en chaîne par polymérase (PCR), la traduction des nick et le marquage aléatoire des amorces .
Mécanisme D'action
Target of Action
Fluorescein-12-dUTP is primarily targeted towards DNA . It is designed for enzymatic non-radioactive labeling of DNA during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The nucleotide can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment and DNA Polymerase I .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway, specifically during the processes of cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The incorporation of this compound into DNA/cDNA results in the production of fluorescently labeled DNA/cDNA probes .
Pharmacokinetics
It is known that the compound is supplied as a 1 mm aqueous solution .
Result of Action
The result of this compound’s action is the production of fluorescently labeled DNA/cDNA probes . These probes are ideally suited for fluorescence hybridization applications such as Fluorescence In Situ Hybridization (FISH) or microarray-based gene expression profiling .
Action Environment
The action of this compound is influenced by environmental factors such as light and pH. It is recommended to protect the Dye-labeled dUTP from exposure to light and carry out experimental procedures in low light conditions . The optimal final concentration of the Dye-labeled dUTP may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the Dye-labeled-dUTP/dTTP ratio is recommended .
Analyse Biochimique
Biochemical Properties
Fluorescein-12-dUTP plays a crucial role in biochemical reactions by serving as a substrate for several DNA polymerases, including Taq DNA polymerase, phi29 DNA polymerase, and DNA polymerase I (both holoenzyme and Klenow fragment). It is also a substrate for terminal transferase and reverse transcriptases from avian myeloblastosis virus (AMV) and Moloney murine leukemia virus (M-MuLV) . The compound is incorporated into DNA during synthesis, replacing dTTP, and the resulting fluorescently labeled DNA can be used for various hybridization techniques .
Cellular Effects
This compound influences cellular processes by enabling the visualization of DNA within cells. This compound is used to label DNA during replication or repair, allowing researchers to study cell cycle dynamics, DNA damage, and repair mechanisms. The incorporation of this compound into DNA does not significantly alter the normal cellular processes, making it a valuable tool for studying gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by being incorporated into DNA in place of dTTP during DNA synthesis. This incorporation is facilitated by various DNA polymerases and reverse transcriptases. The fluorescent tag on this compound allows for the detection and visualization of the labeled DNA, enabling researchers to track DNA synthesis and localization within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable when stored at -20°C and protected from light. Short-term exposure to ambient temperature is possible, but prolonged exposure can lead to degradation and reduced labeling efficiency . Over time, the fluorescent signal from this compound-labeled DNA may diminish, necessitating careful handling and storage to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively labels DNA without causing significant toxicity. At high doses, there may be adverse effects, including potential interference with normal DNA synthesis and cellular functions . It is essential to optimize the concentration of this compound for each specific application to achieve the desired labeling efficiency without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which incorporate the compound into DNA. The fluorescent tag on this compound does not significantly alter the metabolic flux or levels of metabolites, making it a suitable tool for studying DNA-related processes .
Transport and Distribution
Within cells, this compound is transported and distributed similarly to its natural counterpart, dTTP. It is incorporated into DNA during synthesis and can be detected in various cellular compartments where DNA replication or repair occurs. The compound’s fluorescent tag allows for the visualization of its distribution within cells and tissues .
Subcellular Localization
This compound is localized to the nucleus, where DNA synthesis and repair take place. The compound is incorporated into newly synthesized DNA, allowing researchers to visualize and track DNA within the nucleus. The fluorescent tag on this compound does not interfere with its incorporation into DNA, ensuring accurate labeling and detection .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Fluorescein-12-dUTP est synthétisé par conjugaison de la fluorescéine au groupe aminoallyle du dUTP. La synthèse implique plusieurs étapes, notamment la protection des groupes fonctionnels, les réactions de couplage et les étapes de déprotection. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté élevée .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des machines de synthèse automatisées, la chromatographie liquide haute performance (HPLC) pour la purification et des mesures de contrôle qualité strictes pour garantir la cohérence et la fiabilité du produit .
Analyse Des Réactions Chimiques
Types de réactions
Fluorescein-12-dUTP subit plusieurs types de réactions chimiques, notamment :
Réactions de substitution : Le groupement fluorescéine peut être substitué par d'autres groupes fonctionnels pour modifier ses propriétés.
Incorporation enzymatique : Il peut être incorporé à l'ADN par diverses ADN polymérases au cours de la PCR, de la traduction des nick et d'autres techniques de marquage
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent :
ADN polymérases : ADN polymérase Taq, fragment de Klenow et ADN polymérase I.
Tampons : Tris-HCl, EDTA, NaCl et DTT.
Solvants : Solutions aqueuses et solvants organiques pour la synthèse
Principaux produits formés
Les principaux produits formés à partir des réactions impliquant this compound sont des fragments d'ADN marqués fluorescent, qui sont utilisés dans diverses applications de biologie moléculaire .
Applications de recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé dans la synthèse de nucléotides marqués fluorescent pour étudier les interactions et la dynamique de l'ADN.
Biologie : Employé dans l'hybridation in situ en fluorescence (FISH) pour détecter des séquences d'ADN spécifiques dans les cellules et les tissus.
Médecine : Utilisé dans les tests diagnostiques pour détecter les mutations génétiques et surveiller l'expression des gènes.
Industrie : Appliqué dans le développement de biosenseurs et de kits de diagnostic pour la détection d'agents pathogènes et de maladies génétiques .
Mécanisme d'action
This compound exerce ses effets en étant incorporé à l'ADN au cours de réactions enzymatiques. Le groupement fluorescéine agit comme une étiquette fluorescente, ce qui permet de visualiser l'ADN marqué au microscope à fluorescence. L'incorporation est facilitée par les ADN polymérases, qui reconnaissent this compound comme un substrat et l'incorporent dans le brin d'ADN en croissance .
Applications De Recherche Scientifique
Fluorescein-12-dUTP has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of fluorescently labeled nucleotides for studying DNA interactions and dynamics.
Biology: Employed in fluorescence in situ hybridization (FISH) for detecting specific DNA sequences in cells and tissues.
Medicine: Utilized in diagnostic assays to detect genetic mutations and monitor gene expression.
Industry: Applied in the development of biosensors and diagnostic kits for detecting pathogens and genetic disorders .
Comparaison Avec Des Composés Similaires
Composés similaires
Fluorescein-5-dUTP : Un autre nucléotide marqué à la fluorescéine avec des applications similaires mais des propriétés structurelles différentes.
Biotin-11-dUTP : Un nucléotide marqué à la biotine utilisé pour le marquage non fluorescent de l'ADN.
Tetramethylrhodamine-5-dUTP : Un nucléotide marqué à la rhodamine utilisé pour le marquage fluorescent rouge .
Unicité
Fluorescein-12-dUTP est unique en raison de sa forte intensité de fluorescence, de sa stabilité et de sa compatibilité avec diverses ADN polymérases. Son lieur optimisé assure une incorporation efficace dans l'ADN, ce qui en fait un choix de prédilection pour de nombreuses applications de biologie moléculaire .
Propriétés
IUPAC Name |
[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRZULTMFHDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N4O21P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N-Fmoc-[2-(4-pyridyl)ethyl]glycine](/img/structure/B1447457.png)
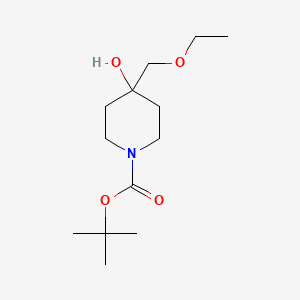

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)
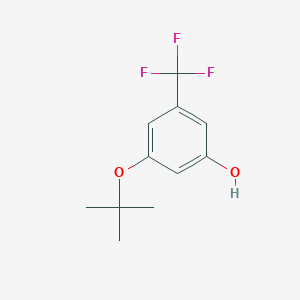

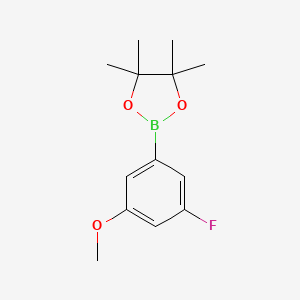

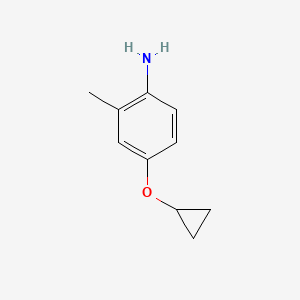
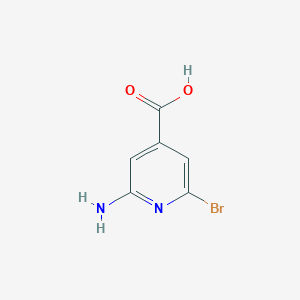
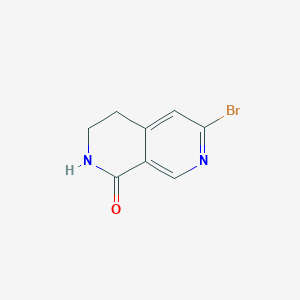
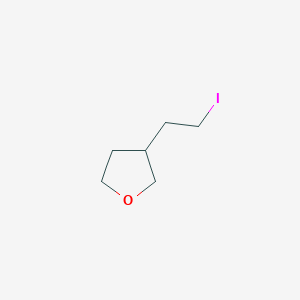
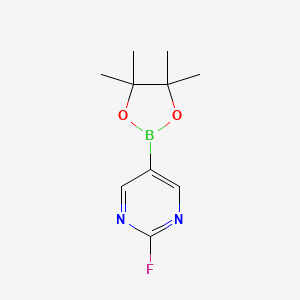
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)
